3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid
Description
3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids
Properties
IUPAC Name |
3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O6/c19-13(20)8-4-10(7-12(5-8)18(23)24)15-16-14-9-2-1-3-11(6-9)17(21)22/h1-7H,(H,14,15)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLHMIURMJJYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319979 | |
| Record name | 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318271-34-0 | |
| Record name | 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of benzoic acid at low temperatures to produce 3-nitrobenzoic acid, which is then further reacted with 3-nitrophenylhydrazine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrazination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are employed for diazotization reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of diazonium salts and subsequent coupling products.
Scientific Research Applications
3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups and iminohydrazinyl linkage play a crucial role in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to modulation of cellular processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzoic acid: A precursor to the compound, used in various chemical reactions.
3-nitrophenylhydrazine: Another precursor, involved in the synthesis of the compound.
4-nitrobenzoic acid: Similar in structure but with different chemical properties and applications.
Uniqueness
3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid is unique due to the presence of both nitro and iminohydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in diverse chemical reactions and its applications in various fields make it a compound of significant interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
